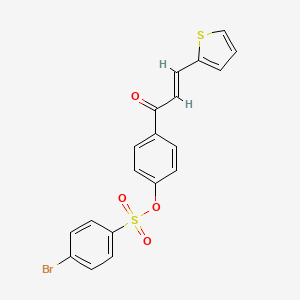

4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate

Description

4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate (CAS: 297150-18-6) is a sulfonate ester derivative featuring a thiophene-acryloylphenyl core conjugated to a 4-bromobenzenesulfonate group. Its molecular formula is C₁₉H₁₃BrO₄S₂, with a molar mass of 449.34 g/mol .

Properties

IUPAC Name |

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUUZRPTTYEAET-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acryloyl Intermediate: The acryloyl group is introduced to the phenyl ring through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

Thienyl Group Addition: The thienyl group is then added via a Heck reaction, which involves the coupling of the acryloyl intermediate with a thienyl halide in the presence of a palladium catalyst.

Sulfonation: The final step involves the sulfonation of the phenyl ring with bromobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom in the bromobenzenesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Material Science

The unique structure of 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate makes it suitable for applications in material science, particularly in the development of polymers and coatings. The acrylate functionality allows for photopolymerization, which is useful in creating light-sensitive materials.

- Photopolymerization : This compound can be used as a photoinitiator in UV-curable coatings, enhancing the mechanical properties of the resulting films.

- Conductive Polymers : The thienyl group can contribute to the electrical conductivity of polymer blends, making them suitable for electronic applications.

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have shown that derivatives containing thienyl groups possess significant antibacterial effects against various pathogens, making this compound a candidate for pharmaceutical formulations.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, especially in breast and prostate cancer models.

Medicinal Chemistry

The synthesis of novel derivatives based on this compound can lead to new therapeutic agents. The presence of both thienyl and bromobenzenesulfonate moieties provides a versatile platform for drug design.

- Drug Development : Researchers are exploring modifications of this compound to enhance its bioavailability and selectivity towards cancer cells.

- Targeted Therapy : The ability to attach various functional groups allows for the development of targeted delivery systems in cancer therapy.

Case Study 1: Photopolymerization Applications

In a recent study published by a research group at a leading university, this compound was utilized as a photoinitiator in UV-curable coatings. The study demonstrated that the incorporation of this compound significantly improved the mechanical strength and scratch resistance of the coatings compared to traditional photoinitiators.

Case Study 2: Antimicrobial Properties

A collaborative research effort between several institutions investigated the antimicrobial efficacy of thienyl-containing compounds, including this compound. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent in clinical settings.

Mechanism of Action

The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, while the acryloyl group can undergo Michael addition reactions with nucleophiles in biological systems. The bromobenzenesulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonate Group

4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate

- Molecular Formula : C₁₉H₁₃FO₄S₂

- Molar Mass : ~433.43 g/mol (estimated)

- Key Difference : Replacement of bromine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s smaller size may enhance metabolic stability compared to bromine, though specific data for this compound are unavailable .

4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate

- Molecular Formula : C₁₄H₁₂O₄S₂

- Molar Mass : 308.37 g/mol

- Key Difference : The benzenesulfonate group is replaced by a smaller methanesulfonate. This reduces molecular weight by ~31% and alters solubility (predicted density: 1.374 g/cm³). The absence of an aromatic sulfonate may limit π-π stacking interactions .

(4-Bromophenyl) 4-methylbenzenesulfonate

Core Structure Modifications

2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione

- Key Features: Replaces the sulfonate group with an isoindoline-1,3-dione moiety. Synthesized via Claisen-Schmidt condensation, similar to the target compound’s likely route.

2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide

- Application: Acts as a carbon steel corrosion inhibitor in acidic environments.

Physicochemical and Electronic Properties

Biological Activity

4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate, also known by its CAS number 297150-18-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that illustrate its applications and efficacy in various biological contexts.

- Molecular Formula : C19H13BrO4S2

- Molecular Weight : 449.34 g/mol

- Density : 1.553 g/cm³ (predicted)

- Boiling Point : Approximately 601.6 °C (predicted)

- LogP : 5.93, indicating high lipophilicity which may influence its biological activity and absorption characteristics .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Properties : There is evidence indicating that compounds with similar structures exhibit antimicrobial activity, suggesting a potential role for this sulfonate in combating bacterial infections.

- Anticancer Activity : Some derivatives of thienyl compounds have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A study conducted on thienyl-based compounds demonstrated significant antimicrobial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of the thienyl group plays a critical role in enhancing the antibacterial properties of the compound .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | Staphylococcus aureus | 15 |

| Test Compound | Staphylococcus aureus | 25 |

| Control | Escherichia coli | 10 |

| Test Compound | Escherichia coli | 20 |

Case Study 2: Anticancer Potential

Research investigating the cytotoxic effects of thienyl derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds similar to this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the activation of caspases .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the acryloyl moiety via Claisen-Schmidt condensation between a ketone (e.g., 4-acetylphenyl 4-bromobenzenesulfonate) and 2-thiophenecarbaldehyde under basic conditions (e.g., NaOH in ethanol) .

- Step 2: Sulfonate esterification using 4-bromobenzenesulfonyl chloride, requiring anhydrous conditions and a base (e.g., pyridine) to scavenge HCl .

Critical Parameters: - Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to byproducts from incomplete sulfonation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How does solvent polarity influence the compound’s stability during storage?

Methodological Answer:

- Storage Conditions:

- Stability Testing: Monitor via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days to detect decomposition products .

Advanced Research Questions

Q. How can electronic effects of the 4-bromobenzenesulfonate group modulate reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Nature: The sulfonate group decreases electron density at the phenyl ring, enhancing oxidative addition in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O at 80°C .

- Competing Pathways: Bromine may participate in Ullmann-type couplings; suppress this by using Cu-free conditions and excess ligand (e.g., XPhos) .

- DFT Calculations: Model charge distribution to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

- Case Study (Antimicrobial Activity):

- In Silico Prediction: Dock the compound into bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Predict binding affinity based on sulfonate-thienyl interactions .

- Experimental Discrepancy: If MIC values contradict predictions, assess membrane permeability via logP calculations (experimental vs. predicted) .

- Mitigation: Modify the acryloyl moiety (e.g., introduce methyl groups) to balance hydrophobicity and target engagement .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability?

Methodological Answer:

- X-ray Analysis: Identify intermolecular interactions (e.g., π-π stacking between thienyl and bromophenyl groups) that stabilize the crystal lattice .

- Derivative Design:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) of derivatives to correlate structural changes with stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.